molecular formula C10H10N2O B8436003 1-Amino-4-methoxyisoquinoline

1-Amino-4-methoxyisoquinoline

Cat. No.: B8436003
M. Wt: 174.20 g/mol
InChI Key: HXZWHNCJLQFSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-methoxyisoquinoline is a heterocyclic compound featuring an amino group at the 1-position and a methoxy group at the 4-position of the isoquinoline scaffold. Isoquinoline derivatives are widely studied in medicinal chemistry due to their biological activities, including antimicrobial, anticancer, and kinase-inhibitory effects . The amino and methoxy substituents likely influence its electronic properties, solubility, and reactivity, as seen in related compounds (e.g., 1-Aminoisoquinoline, pKa = 7.62 ).

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methoxyisoquinolin-1-amine

InChI

InChI=1S/C10H10N2O/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3,(H2,11,12)

InChI Key

HXZWHNCJLQFSNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=CC=CC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Amino and Methoxy Substituents

1-Aminoisoquinoline
  • Structure: Amino group at 1-position; lacks methoxy substitution.
  • Key Properties: pKa = 7.62 (±1) at 20°C . Basic character due to the amino group, enhancing solubility in acidic media.
  • Applications : Serves as a precursor for synthesizing more complex derivatives, such as kinase inhibitors .
4-Bromo-1-methoxyisoquinoline
  • Structure : Methoxy at 1-position, bromo at 4-position.
  • Key Properties :
    • Halogen substitution (Br) increases molecular weight and may enhance lipophilicity.
    • Safety Classified under GHS guidelines, though specific hazards are unspecified .
  • Synthetic Relevance : Bromine allows further functionalization via cross-coupling reactions .
1-(4-Aminophenyl)isoquinoline
  • Structure: Amino group on a phenyl ring attached to the isoquinoline core (CAS: 58992-84-0) .
  • Applications: Used as a pharmaceutical intermediate, highlighting its role in drug synthesis .

Quinoline Derivatives with Comparable Substituents

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure: Quinoline core with amino, chloro, and methoxy substituents.
  • Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a solid (m.p. 223–225°C) .
  • Comparison: Quinoline vs. isoquinoline isomerism affects ring electronics and binding affinity in biological targets. Methoxy groups enhance solubility, while chloro groups increase stability .
pKa and Solubility
Compound pKa (20°C) Substituent Effects
1-Aminoisoquinoline 7.62 ±1 Amino group increases basicity
3-Aminoisoquinoline 5.05 ±1 Positional isomerism lowers pKa
1-Amino-4-methoxyisoquinoline (inferred) ~7–8 Methoxy (electron-donating) may slightly reduce basicity vs. 1-Aminoisoquinoline
  • Solubility: Methoxy groups generally improve solubility in polar solvents, as seen in methyl-substituted isoquinoline carboxylates .

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